Sativex

Descripción

Propiedades

Key on ui mechanism of action |

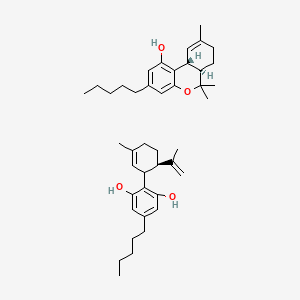

The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. There is further evidence that CBD also activates 5-HT1A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gaminobutyric acid and cellular uptake of anandamide, acts on mitochondria Ca2 stores, blocks low-voltage-activated (T-type) Ca2 channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). |

|---|---|

Número CAS |

56575-23-6 |

Fórmula molecular |

C42H60O4 |

Peso molecular |

628.9 g/mol |

Nombre IUPAC |

2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol;6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/2C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15;1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,16-17,22H,5-10H2,1-4H3;11-13,17-18,22-23H,2,5-10H2,1,3-4H3 |

Clave InChI |

SSNHGLKFJISNTR-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

SMILES isomérico |

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O.CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |

SMILES canónico |

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GW 1000 GW-1000 GW1000 nabiximols SAB 378 SAB-378 SAB378 Sativex tetrahydrocannabinol-cannabidiol combination |

Origen del producto |

United States |

Foundational & Exploratory

Sativex (Nabiximols) in Multiple Sclerosis Spasticity: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sativex® (nabiximols) is an oromucosal spray comprising a formulated extract of the Cannabis sativa plant, providing a near 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] It is indicated as an add-on treatment for moderate to severe spasticity in multiple sclerosis (MS) patients who have not responded adequately to other anti-spasticity medications.[2][3] This technical guide delineates the core mechanism of action of this compound in alleviating MS-related spasticity, presenting quantitative data from key clinical studies, detailing experimental protocols, and visualizing the underlying neurobiological pathways.

The therapeutic effects of this compound are primarily mediated through its interaction with the endocannabinoid system (ECS), a crucial neuromodulatory system in the central nervous system (CNS).[1][4] THC, a partial agonist of cannabinoid receptors CB1 and CB2, modulates the release of excitatory (glutamate) and inhibitory (gamma-aminobutyric acid - GABA) neurotransmitters, leading to a reduction in neuronal hyperexcitability that underpins spasticity.[2][5][6] CBD, while having a low affinity for cannabinoid receptors, may contribute to the overall therapeutic effect by limiting the psychoactive effects of THC and through other receptor interactions.[1] Clinical and neurophysiological studies have demonstrated that this compound improves spasticity by modulating both cortical and spinal excitability.[5][7]

Core Mechanism of Action: Modulation of the Endocannabinoid System

The endocannabinoid system is integral to regulating synaptic transmission throughout the CNS.[8] this compound leverages this system to restore a more balanced neuronal activity in MS patients experiencing spasticity.

The Role of THC and CBD

This compound is composed of two principal cannabinoids:

-

Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, THC acts as a partial agonist at both CB1 and CB2 receptors.[2][5] CB1 receptors are densely expressed in the CNS, particularly in presynaptic terminals, where they modulate neurotransmitter release.[5][9] CB2 receptors are predominantly found on immune cells, though they are also present in the CNS.[8]

-

Cannabidiol (CBD): Unlike THC, CBD has a low affinity for CB1 and CB2 receptors. Its mechanism is multifaceted and not fully elucidated, but it is thought to modulate the ECS indirectly and interact with other receptor systems.[1] In the context of this compound, CBD may also mitigate some of the undesirable psychoactive effects of THC.[1]

Signaling Pathways

The therapeutic action of this compound in MS spasticity is initiated by the binding of THC to presynaptic CB1 receptors on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons.[5][6] This activation triggers a cascade of intracellular events that ultimately reduces neuronal excitability.

As depicted in the diagram, the activation of presynaptic CB1 receptors by THC leads to:

-

Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.

-

Inhibition of voltage-gated calcium channels , decreasing calcium influx which is essential for neurotransmitter vesicle fusion and release.

-

Activation of inwardly rectifying potassium channels , leading to hyperpolarization of the presynaptic membrane.

Collectively, these actions suppress the release of neurotransmitters like glutamate and GABA.[5][6] By reducing excessive glutamate release, this compound dampens neuronal excitability. The modulation of GABAergic transmission contributes to a rebalancing of inhibitory and excitatory tone.[5]

Impact on Cortical and Spinal Excitability

Neurophysiological studies have provided evidence that this compound exerts its anti-spasticity effects by modulating excitability at both the cortical and spinal levels.[5][7]

A study involving 30 MS patients treated with this compound for one month demonstrated a significant increase in intracortical inhibition and a reduction in spinal excitability.[5][7] This suggests a dual mechanism of action where this compound not only acts at the spinal cord level to reduce muscle hypertonia but also influences the corticospinal pathways that control muscle tone.[5][7] The modulation of long-term potentiation (LTP) and long-term depression (LTD) like plasticity through cannabinoid receptor activation has been hypothesized to underlie these changes in cortical excitability.[5][6]

Quantitative Data from Clinical and Neurophysiological Studies

The efficacy of this compound in treating MS-related spasticity has been demonstrated in several clinical trials. The primary endpoint in many of these studies was the change from baseline in a 0-10 Numerical Rating Scale (NRS) for spasticity severity.[4][10]

| Study/Parameter | This compound Group | Placebo Group | P-value | Citation |

| Pivotal Trial 1 (6 weeks) | ||||

| Mean Change in NRS Score | -1.18 | -0.63 | p = 0.048 | [4][10] |

| Pivotal Trial 2 (15 weeks, Per-Protocol) | ||||

| Mean Change in NRS Score | -1.3 | -0.8 | p = 0.035 | [4][10][11] |

| Responder Rate (≥30% improvement) | 36% | 24% | p = 0.040 | [11] |

| Pivotal Trial 3 (Enriched Design) | ||||

| Change in NRS Score (Phase B) | +0.04 | -0.81 | p = 0.0002 | [4][10] |

| Italian Observational Study (1 month) | ||||

| Mean NRS Score Reduction | 22.6% (from 7.5 to 5.8) | N/A | N/A | [1][12] |

| ≥20% Improvement (Initial Response) | 70.5% of patients | N/A | N/A | [1][12] |

| ≥30% Improvement (Clinically Relevant) | 28.2% of patients | N/A | N/A | [1][12] |

Neurophysiological Changes After One Month of this compound Treatment

| Parameter | Baseline (Mean ± SD) | After 1 Month (Mean ± SD) | P-value | Citation |

| Modified Ashworth Scale (MAS) | 4 ± 0.7 | 3 ± 0.9 | P < 0.05 | [5] |

| Numerical Rating Scale (NRS) | 8.3 ± 0.5 | 5.5 ± 0.4 | *P < 0.01 | [5] |

| Hmax/Mmax Ratio | Not specified | Significant reduction | Not specified | [5] |

| Short-Interval Cortical Inhibition (SICI) | Not specified | Significant increase | Not specified | [5] |

| Intracortical Facilitation (ICF) | Not specified | Significant reduction | Not specified | [5] |

Experimental Protocols

The assessment of this compound's efficacy in clinical trials has relied on a combination of patient-reported outcomes and objective clinical and neurophysiological measures.

Clinical Assessment of Spasticity

-

Numerical Rating Scale (NRS): A patient-reported outcome where individuals rate the severity of their spasticity on an 11-point scale, from 0 (no spasticity) to 10 (maximal spasticity).[1][4][10] This is a primary endpoint in many this compound trials.

-

Modified Ashworth Scale (MAS): A clinical measure used by healthcare professionals to assess muscle tone. It involves passively moving a limb through its range of motion and grading the resistance to movement on a 6-point scale.[5]

-

Ten-Meter Walking Test (10WT): Measures the time it takes for a patient to walk 10 meters, providing an objective assessment of functional mobility.[5]

Neurophysiological Assessment

-

Hmax/Mmax Ratio: This is a measure of spinal excitability, specifically the excitability of the alpha motor neuron pool. It is obtained through electromyography (EMG) by stimulating a peripheral nerve and recording the resulting H-reflex (monosynaptic reflex) and M-wave (direct muscle response). A lower H/M ratio indicates reduced spinal excitability.[5][7]

-

Transcranial Magnetic Stimulation (TMS): A non-invasive technique used to assess corticospinal excitability.

-

Short-Interval Intracortical Inhibition (SICI): A paired-pulse TMS protocol that measures the activity of inhibitory interneurons in the motor cortex. An increase in SICI suggests enhanced intracortical inhibition.[5]

-

Intracortical Facilitation (ICF): Another paired-pulse TMS protocol that assesses the activity of excitatory interneurons in the motor cortex. A reduction in ICF indicates decreased intracortical facilitation.[5]

-

Conclusion

The mechanism of action of this compound in the management of multiple sclerosis-related spasticity is multifactorial, centered on the modulation of the endocannabinoid system. The partial agonism of THC at CB1 receptors on presynaptic neurons reduces the release of excitatory neurotransmitters, thereby decreasing neuronal hyperexcitability. This is complemented by a dual effect on both cortical and spinal pathways, leading to increased intracortical inhibition and reduced spinal excitability. Quantitative data from numerous clinical trials and neurophysiological studies provide robust evidence for the efficacy and underlying mechanisms of this compound in this patient population. Future research may further elucidate the precise role of CBD and the long-term neuroplastic changes induced by this compound treatment.

References

- 1. jnnp.bmj.com [jnnp.bmj.com]

- 2. Delta-9-tetrahydrocannabinol/cannabidiol (this compound®): a review of its use in patients with moderate to severe spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound(®) (tetrahydrocannabinol + cannabidiol), an endocannabinoid system modulator: basic features and main clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of this compound in robotic rehabilitation in individuals with multiple sclerosis: Rationale, study design, and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Effects of this compound (THC BDS: CBD BDS) on Inhibition of Spasticity in a Chronic Relapsing Experimental Allergic Autoimmune Encephalomyelitis: A Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preclinical Pharmacokinetics of Nabiximols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of nabiximols (trade name Sativex®), an oromucosal spray with a fixed 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), in key preclinical animal models. The following sections detail the pharmacokinetic profiles of THC and CBD in various species, outline the experimental methodologies employed in these studies, and present visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the preclinical behavior of this cannabinoid-based medicine.

Pharmacokinetic Profiles in Preclinical Models

The preclinical evaluation of nabiximols has been conducted in a range of animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of its principal components, THC and CBD. These studies are crucial for understanding the translation of its therapeutic effects and safety profile to human clinical trials.

Rodent Models: Rats

Rats are a common model for initial pharmacokinetic screening. Studies have investigated various routes of administration, including oral, intraperitoneal, and pulmonary, to understand how the delivery method affects the bioavailability and disposition of THC and CBD.

Table 1: Pharmacokinetic Parameters of THC and CBD in Rats Following a Single Administration

| Analyte | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Half-life (t½) (h) | Reference |

| THC | 10 mg/kg (oral) | 26.19 | 2 | 185.92 | - | [1] |

| CBD | 10 mg/kg (oral) | 333.62 | 2 | 1287.65 | - | [1] |

| THC | 1 mg/kg (IM) | ~6.0-11 (24h post-dose) | - | - | - | [2] |

| CBD | 3 mg/kg (IM) | ~9.7-19 (24h post-dose) | - | - | - | [2] |

Note: Data presented as mean values. "-" indicates data not reported in the cited source.

Lagomorph Models: Rabbits

Rabbits have also been utilized to study the pharmacokinetics of cannabinoids. A study investigating the oral administration of a CBD- and cannabidiolic acid (CBDA)-rich hemp oil in New Zealand White rabbits provided key insights into the absorption of these compounds.

Table 2: Pharmacokinetic Parameters of CBD and THC in Rabbits Following Oral Administration

| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (h·ng/mL) | Half-life (t½) (h) | Reference |

| CBD | 15 mg/kg | 30.4 | 3.78 | 179.8 | 7.12 | [3] |

| CBDA | 16.4 mg/kg | 2573 | 1.07 | 12286 | 3.26 | [3] |

Note: Data are from a study where the compounds were administered without food.[3]

Canine Models: Dogs

The dog is another important non-rodent species in preclinical drug development. Pharmacokinetic studies of this compound® in dogs have provided valuable data on the sublingual absorption of THC and CBD.

Table 3: Pharmacokinetic Parameters of THC and CBD in Dogs Following Sublingual Administration of this compound®

| Analyte | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Reference |

| THC | Single Dose (3 sprays) | 18.5 | 2 | 94.9 | [4][5][6] |

| CBD | Single Dose (3 sprays) | 10.5 | 2 | 60.4 | [4][5][6] |

| THC | Multiple Dose (3 sprays daily for 14 days) | 24.5 | 1 | - | [4][5][6] |

| CBD | Multiple Dose (3 sprays daily for 14 days) | 15.2 | 1 | - | [4][5][6] |

Note: "-" indicates data not reported in the cited source.

Non-Human Primate Models

Non-human primates, due to their physiological similarity to humans, are a critical model in late-stage preclinical development. Studies in cynomolgus and squirrel monkeys have explored the pharmacokinetics of orally and intramuscularly administered cannabinoids.

Table 4: Pharmacokinetic Parameters of THC and CBD in Non-Human Primates

| Species | Analyte | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Half-life (t½) (h) | Reference |

| Cynomolgus Macaque | THC | 8 mg/kg (oral) | 4.80 | 2 | - | - | [7][8] |

| Cynomolgus Macaque | CBD | 8 mg/kg (oral) | - | 1-2 | - | 5.57-5.81 | [7] |

| Squirrel Monkey | THC | 1 mg/kg (IM, daily) | 6.0-11 (at 24h) | - | - | - | [2] |

| Squirrel Monkey | CBD | 3 mg/kg + 1 mg/kg THC (IM, daily) | 9.7-19 (at 24h) | - | - | - | [2] |

Note: Data presented as mean values. "-" indicates data not reported in the cited source.

Experimental Protocols

The methodologies employed in the cited preclinical studies are crucial for the interpretation of the pharmacokinetic data. Below are detailed descriptions of representative experimental protocols.

Animal Models and Housing

-

Rats: Male Sprague Dawley rats were often used. They were housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting was required for the study.

-

Rabbits: New Zealand White rabbits were used in a study where they were housed individually with a regular light-dark cycle and free access to food and water, except during the fasting period prior to drug administration.[3]

-

Dogs: Adult Beagle dogs were used and housed in conditions compliant with animal welfare regulations.

-

Non-Human Primates: Juvenile male cynomolgus macaques and adolescent squirrel monkeys were housed in social groups or individually, with environmental enrichment and access to standard primate chow and water.

Drug Administration and Dosing

-

Nabiximols (this compound®): Administered as an oromucosal spray, typically directed towards the sublingual or buccal mucosa. A single spray delivers a fixed dose of 2.7 mg THC and 2.5 mg CBD.

-

Oral Gavage: In some rat and rabbit studies, cannabinoid formulations were administered directly into the stomach using a gavage needle.

-

Intramuscular (IM) Injection: In non-human primate studies, THC and CBD were administered via intramuscular injection.[2]

Sample Collection

-

Blood Sampling: Serial blood samples were collected at predetermined time points following drug administration. Common sampling sites included the tail vein (rats), marginal ear vein (rabbits), cephalic or saphenous vein (dogs), and femoral or saphenous vein (non-human primates). Blood was typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored at -20°C or -80°C until analysis.

Bioanalytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This was the most common analytical technique used for the quantification of THC, CBD, and their metabolites in plasma samples.[9] The method offers high sensitivity and selectivity.

-

Sample Preparation: Prior to LC-MS/MS analysis, plasma samples typically underwent a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest and remove interfering substances.

-

Validation: The analytical methods were validated for parameters such as linearity, accuracy, precision, and recovery to ensure reliable and reproducible results.

Visualizations: Pathways and Workflows

To further elucidate the processes involved in the preclinical pharmacokinetic evaluation of nabiximols, the following diagrams are provided.

Metabolic Pathway of THC and CBD

The primary metabolism of THC and CBD occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. This diagram illustrates the main metabolic conversions.

Caption: Major metabolic pathways of THC and CBD.

General Experimental Workflow for Preclinical Pharmacokinetic Studies

This diagram outlines the typical sequence of steps involved in a preclinical pharmacokinetic study of nabiximols.

Caption: A typical preclinical pharmacokinetic study workflow.

Logical Relationship of Factors Influencing Pharmacokinetics

This diagram illustrates the interplay of various factors that can influence the pharmacokinetic profile of nabiximols in preclinical models.

Caption: Key factors influencing nabiximols pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. THC and CBD blood and brain concentrations following daily administration to adolescent primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Feeding decreases the oral bioavailability of cannabidiol and cannabidiolic acid in hemp oil in New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound® in Dogs: Towards a Potential Cannabinoid-Based Therapy for Canine Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cannabisclinicians.org [cannabisclinicians.org]

- 6. Pharmacokinetics of this compound® in Dogs: Towards a Potential Cannabinoid-Based Therapy for Canine Disorders [ouci.dntb.gov.ua]

- 7. Frontiers | Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (Macaca fascicularis) [frontiersin.org]

- 8. Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Advancement of Sativex (Nabiximols): A Technical Guide

An In-depth Exploration of the First Cannabis-Derived Prescription Medicine

This technical guide provides a comprehensive overview of the discovery, development, and clinical application of Sativex (nabiximols), the first botanical drug derived from the cannabis plant to receive regulatory approval. Developed by GW Pharmaceuticals, this compound is an oromucosal spray containing a complex mixture of cannabinoids, with its principal active components being delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio.[1][2][3] This document details the preclinical and clinical journey of this compound, its pharmacological properties, and the experimental methodologies that have defined its therapeutic profile. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmaceutical Development

The development of this compound was initiated in 1998 by GW Pharmaceuticals in the United Kingdom, following the company's acquisition of a license to cultivate cannabis for research purposes.[4] The primary goal was to develop a standardized, evidence-based cannabis-derived medicine to address the unmet needs of patients with multiple sclerosis (MS).[5]

The formulation of this compound as an oromucosal spray was a deliberate choice to enable flexible, individualized dosing and to minimize the psychotropic side effects associated with THC.[6][7] Each 100-microliter spray delivers a consistent dose of 2.7 mg of THC and 2.5 mg of CBD.[1] The final formulation consists of the cannabis extracts dissolved in ethanol, propylene glycol, and peppermint oil.[3]

Mechanism of Action: The Endocannabinoid System

This compound exerts its therapeutic effects by modulating the endocannabinoid system (ECS), a complex cell-signaling system involved in regulating a range of physiological and cognitive processes. The primary active components of this compound, THC and CBD, interact with cannabinoid receptors, principally the CB1 and CB2 receptors.

-

Delta-9-tetrahydrocannabinol (THC): Acts as a partial agonist at both CB1 and CB2 receptors. CB1 receptors are highly expressed in the central nervous system and are involved in the modulation of neurotransmitter release, which is believed to contribute to the analgesic and anti-spasticity effects of this compound.[8]

-

Cannabidiol (CBD): Has a low affinity for CB1 and CB2 receptors and is thought to exert its effects through various other mechanisms, including the inhibition of the breakdown of the endocannabinoid anandamide. It may also modulate the psychotropic effects of THC.[9]

The synergistic or entourage effect of the various cannabinoids and other compounds present in the whole-plant extract is believed to contribute to the overall therapeutic efficacy and tolerability of this compound.

Signaling Pathways of CB1 and CB2 Receptors

The activation of CB1 and CB2 receptors by agonists like THC initiates a cascade of intracellular signaling events. These G protein-coupled receptors primarily couple to the inhibitory G protein (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.

Preclinical Development

Preclinical studies were instrumental in establishing the pharmacological profile and therapeutic potential of nabiximols. These studies utilized various animal models to investigate the efficacy of the THC:CBD combination in conditions such as multiple sclerosis-related spasticity and chronic pain.

Experimental Protocols: Preclinical Evaluation

A general workflow for the preclinical assessment of this compound is outlined below. Specific details of animal models and outcome measures would vary depending on the therapeutic indication being investigated.

Clinical Development

The clinical development program for this compound has been extensive, encompassing numerous trials for multiple sclerosis (MS) spasticity and cancer-related pain. A key feature of some of these trials has been the use of an "enriched study design," where patients who initially respond to the treatment in an open-label phase are then randomized to continue with the drug or switch to a placebo.[10][11]

This compound in Multiple Sclerosis Spasticity

Clinical trials have consistently demonstrated the efficacy of this compound in reducing spasticity in patients with MS who have not responded adequately to other anti-spasticity medications.[6][8] The primary measure of efficacy in these trials has typically been a patient-reported Numeric Rating Scale (NRS) for spasticity.[8][10]

The following provides a generalized workflow for a typical enriched design clinical trial of this compound for MS spasticity.

| Trial | Phase | Number of Patients (Randomized) | Primary Endpoint | Result |

| GWSP0604 | III | 241 | Mean change in spasticity NRS score from randomization to end of treatment | Statistically significant improvement with this compound compared to placebo (p=0.0002)[10] |

| SAVANT | IV | 106 | Mean change in spasticity NRS score from randomization to end of treatment | Statistically significant improvement with this compound compared to placebo[12] |

| Italian Observational Study | Post-marketing | 1,615 | Percentage of patients with ≥20% improvement in spasticity NRS at 1 month | 70.5% of patients achieved an initial response[8][13] |

This compound in Cancer Pain

This compound has also been investigated as an adjunctive treatment for patients with advanced cancer who experience persistent pain despite optimized opioid therapy.[14][15] The results from these trials have been more variable than those for MS spasticity.[5][16]

The clinical trials for cancer pain have often employed a similar randomized, double-blind, placebo-controlled design, with some utilizing an initial titration period.[15][17] The primary endpoint is typically the change in the average daily pain score on an 11-point NRS.[17][18]

| Trial Identifier | Phase | Number of Patients | Primary Endpoint | Result |

| NCT00530764 | IIb | 177 | 30% responder rate in NRS pain score | This compound showed a statistically significant improvement over placebo[14] |

| GWCA0962 & GWCA1103 | III | Not specified | Not specified | Did not demonstrate superiority to placebo in reducing self-reported pain NRS scores[5] |

| Phase IIb Dose-Ranging | IIb | Not specified | Change from baseline in NRS average pain score | Statistically significant difference between the this compound low-dose group and placebo (p=0.006)[19] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a high degree of inter-individual variability.[20] Following oromucosal administration, THC and CBD are absorbed, with peak plasma concentrations generally reached within 2 to 4 hours.[21] The oromucosal route partially avoids the first-pass metabolism that occurs with oral administration.[20][22]

Quantitative Data: Pharmacokinetic Parameters

| Parameter | THC | CBD |

| Bioavailability (oral) | ~6% | Low |

| Time to Peak Plasma Concentration (Tmax) - Oromucosal | 2 - 4 hours | 2 - 4 hours |

| Protein Binding | ~97% | High |

| Volume of Distribution (Vd) | 2.5 - 10 L/kg | High |

| Elimination Half-life | Variable, can be prolonged in heavy users | Not well-defined |

Safety and Tolerability

This compound is generally well-tolerated, with most adverse events being mild to moderate in severity.[23][24] The most commonly reported adverse events include dizziness, fatigue, and somnolence, which often occur during the initial titration period and tend to resolve with continued use.[23]

Quantitative Data: Common Adverse Events

| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |

| Dizziness | 15.5% | Not specified |

| Fatigue | >10% | Not specified |

| Somnolence | More frequent than placebo | Less frequent than this compound |

| Dry Mouth | More frequent than placebo | Less frequent than this compound |

| Nausea | More frequent than placebo | Less frequent than this compound |

Note: Frequencies can vary across different studies and patient populations.[23][25]

Conclusion

The discovery and development of this compound represent a significant milestone in the medical application of cannabinoids. Through a rigorous program of preclinical and clinical research, GW Pharmaceuticals has successfully brought a standardized, cannabis-based medicine to market for specific indications. The journey of this compound from a botanical source to a regulated pharmaceutical product underscores the potential for developing evidence-based medicines from natural sources. Further research continues to explore the full therapeutic potential of this compound and its constituent cannabinoids in a range of other conditions.

References

- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]

- 2. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancerresearchuk.org [cancerresearchuk.org]

- 6. This compound in the management of multiple sclerosis-related spasticity: An overview of the last decade of clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: clinical efficacy and tolerability in the treatment of symptoms of multiple sclerosis and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnnp.bmj.com [jnnp.bmj.com]

- 9. m.youtube.com [m.youtube.com]

- 10. azmedmj.com [azmedmj.com]

- 11. almirall.de [almirall.de]

- 12. neurologylive.com [neurologylive.com]

- 13. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical Research Evidence Supporting Administration and Dosing Recommendations of Medicinal Cannabis as Analgesic in Cancer Patients [mdpi.com]

- 15. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review of Scientific Evidence for THC:CBD Oromucosal Spray (Nabiximols) in the Management of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Positive data in this compound® phase IIb trial: Support advancing into phase III development in cancer pain | Revista de la Sociedad Española del Dolor [elsevier.es]

- 20. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pp.jazzpharma.com [pp.jazzpharma.com]

- 24. This compound long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. realmofcaring.org [realmofcaring.org]

The Analytical Chemistry of Sativex (Nabiximols): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativex® (nabiximols) is an oromucosal spray that delivers a formulated extract of the Cannabis sativa L. plant, containing the principal cannabinoids Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio.[1][2] Indicated for the treatment of spasticity in multiple sclerosis and other conditions, its botanical origin necessitates a robust analytical framework to ensure product quality, consistency, and safety. This technical guide provides a comprehensive overview of the analytical chemistry of the this compound THC/CBD formulation, detailing quantitative analysis, impurity profiling, and the intricate signaling pathways of its active pharmaceutical ingredients.

Quantitative Analysis of THC and CBD in this compound

The accurate quantification of THC and CBD is paramount for the quality control of this compound. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted and robust method for this purpose.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic data for THC and CBD following the administration of this compound, compiled from various clinical studies.

| Parameter | Low Dose this compound (5.4 mg THC, 5.0 mg CBD) | High Dose this compound (16.2 mg THC, 15.0 mg CBD) | Reference |

| THC | |||

| Cmax (ng/mL) | 1.48 | 3.98 | [3] |

| Tmax (h) | 1.54 | Not Reported | [3] |

| AUC₀-t (hng/mL) | 2.99 | Not Reported | [3] |

| t½ (h) | 1.94 | Not Reported | [3] |

| CBD | |||

| Cmax (ng/mL) | Not Reported | Not Reported | |

| Tmax (h) | Not Reported | Not Reported | |

| AUC₀-t (hng/mL) | Not Reported | Not Reported | |

| t½ (h) | Not Reported | Not Reported |

| Parameter | 4 Sprays of this compound (10.8 mg THC) | Reference |

| THC | ||

| Cmax (ng/mL) | ~4 (mean) | [4] |

| Tmax (h) | 45-120 minutes | [4] |

| CBD | ||

| Cmax (ng/mL) | Not specified | |

| Tmax (h) | Not specified |

Note: Pharmacokinetic parameters can exhibit a high degree of inter-patient variability.[4]

Experimental Protocol: HPLC-UV for THC and CBD Quantification

This protocol is a representative method for the quantification of THC and CBD in a cannabis-based oromucosal spray, based on established analytical principles for cannabinoid analysis.[5][6][7]

Objective: To determine the concentration of THC and CBD in this compound oromucosal spray.

Principle: Reversed-phase HPLC separates the cannabinoids based on their hydrophobicity. Detection and quantification are achieved using a UV detector at a wavelength where both THC and CBD exhibit significant absorbance.

Materials and Reagents:

-

This compound oromucosal spray

-

Reference standards for THC and CBD (certified)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of THC and CBD reference standards in methanol.

-

Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analytes in the sample.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound solution.

-

Dilute the sample with methanol to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An example gradient is starting with 70% acetonitrile and increasing to 95% over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 228 nm

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve.

-

Inject the prepared sample solution.

-

Identify the THC and CBD peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Calculate the concentration of THC and CBD in the sample using the calibration curve.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]

-

Impurity Profiling

Given its botanical origin, this compound may contain minor cannabinoids and other related substances as impurities.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of these trace compounds.

Experimental Protocol: GC-MS for Impurity Profiling

This protocol provides a general framework for the analysis of impurities in a cannabis extract.

Objective: To identify and quantify potential impurities in the this compound formulation.

Principle: GC separates volatile compounds, and MS provides mass spectral data for their identification. Derivatization is often employed to improve the chromatographic properties of cannabinoids.

Materials and Reagents:

-

This compound oromucosal spray

-

Reference standards for potential impurities (e.g., cannabinol, cannabichromene, etc.)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solvents (e.g., hexane, ethyl acetate)

-

GC vials with inserts

Instrumentation:

-

GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Autosampler

Procedure:

-

Sample Preparation and Derivatization:

-

A measured aliquot of the this compound solution is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a suitable solvent (e.g., ethyl acetate).

-

The derivatizing agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of the cannabinoids.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Ion Source Temperature: 230 °C

-

Mass Range: 50-550 amu

-

-

Data Analysis:

-

Identify peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and with the spectra of reference standards.

-

Quantify impurities using an internal standard method.

-

Signaling Pathways of THC and CBD

The therapeutic effects of this compound are mediated by the complex interactions of THC and CBD with various receptor systems in the body.

THC Signaling Pathways

THC primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2.

THC acts as a partial agonist at both CB1 and CB2 receptors.[10] Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12] This signaling cascade also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to a reduction in neurotransmitter release.[1][13][14]

CBD Signaling Pathways

CBD has a more complex pharmacological profile, interacting with multiple targets.

Unlike THC, CBD has a low affinity for CB1 and CB2 receptors but can act as a negative allosteric modulator of CB1.[15] It is an agonist of the serotonin 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[16] CBD also activates the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.[17] Furthermore, CBD can inhibit the fatty acid amide hydrolase (FAAH) enzyme, which degrades the endocannabinoid anandamide, thereby indirectly increasing endocannabinoid tone.[15]

Experimental Workflow and Logical Relationships

The analytical workflow for the quality control of this compound involves a series of steps to ensure the identity, purity, and potency of the final product.

The quality control of a botanical drug product like this compound is a multi-stage process. It begins with the careful selection and testing of the raw botanical material.[18][19][20] The active pharmaceutical ingredients are then extracted and formulated into the final oromucosal spray. The finished product undergoes a battery of tests, including identification to confirm the presence of THC and CBD, an assay to quantify their concentrations, and impurity profiling to ensure the absence of unwanted compounds at unacceptable levels.[9] Only after passing all quality control specifications is a batch released for clinical or commercial use.

Conclusion

The analytical chemistry of this compound is a critical component of its development and commercialization. Robust and validated analytical methods are essential for ensuring the quality, safety, and efficacy of this cannabis-based medicine. A thorough understanding of the quantitative aspects, potential impurities, and the complex pharmacology of its active ingredients, THC and CBD, is indispensable for researchers, scientists, and drug development professionals working in this field. The continued refinement of analytical techniques will further enhance the control and understanding of botanical drugs like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. karger.com [karger.com]

- 4. pp.jazzpharma.com [pp.jazzpharma.com]

- 5. mdpi.com [mdpi.com]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. infometrix.com [infometrix.com]

- 10. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. curaleafclinic.com [curaleafclinic.com]

- 18. Herbal QC: Analytical Methods | NCBioNetwork.org [ncbionetwork.org]

- 19. who.int [who.int]

- 20. quality control of herbal drugs | PPTX [slideshare.net]

Sativex® (Nabiximols): A Technical Guide to its Chemical Composition and Constituent Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativex® (USAN: nabiximols) is a complex botanical drug product derived from the Cannabis sativa L. plant. It is an oromucosal spray primarily indicated for the symptomatic relief of spasticity in multiple sclerosis.[1][2] Unlike single-molecule pharmaceuticals, this compound is a standardized extract containing a defined quantity of principal active cannabinoids, alongside a wider spectrum of phytochemicals. This guide provides a detailed examination of its chemical composition, the analytical methodologies employed for its characterization, and the key signaling pathways of its primary constituents.

Chemical Composition of this compound

This compound is formulated from two distinct extracts of Cannabis sativa, one with high delta-9-tetrahydrocannabinol (THC) content and the other with high cannabidiol (CBD) content.[3] These extracts are combined to produce a final product with a consistent and controlled ratio of these two major cannabinoids.[1]

Active Pharmaceutical Ingredients (APIs)

The primary active components of this compound are THC and CBD, present in an approximate 1:1 ratio.[1] This specific ratio is crucial to its therapeutic effect and tolerability profile, with CBD believed to modulate some of the psychoactive effects of THC.[4][5]

Table 1: Quantitative Composition of Active Cannabinoids in this compound

| Constituent | Concentration (mg/mL) | Amount per 100 microlitre spray (mg) |

| Delta-9-tetrahydrocannabinol (THC) | 27 | 2.7 |

| Cannabidiol (CBD) | 25 | 2.5 |

| Total Cannabinoids | 56 | - |

Minor Cannabinoids and Other Phytochemicals

Beyond THC and CBD, this compound contains a range of other minor cannabinoids, terpenes, and flavonoids extracted from the cannabis plant.[8][9] While present in much lower concentrations, these compounds may contribute to the overall therapeutic effect through an "entourage effect." The exact quantitative profile of these minor constituents is proprietary and less commonly detailed in public-domain literature. However, qualitative analyses have identified the presence of compounds such as cannabigerol (CBG), cannabichromene (CBC), and various terpenes.[10]

Inactive Ingredients (Excipients)

The active botanical drug substances in this compound are formulated with several excipients to ensure stability, delivery, and palatability.

Table 2: Inactive Ingredients in this compound Formulation

| Excipient | Purpose | Concentration |

| Ethanol (absolute) | Solvent and preservative | Approximately 50% v/v; up to 0.04 g per spray |

| Propylene Glycol | Co-solvent | - |

| Peppermint Oil | Flavoring agent | - |

Constituent Analysis: Experimental Protocols

The quality and consistency of this compound are ensured through rigorous analytical testing. The primary methods for the quantification of cannabinoids are chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantitative analysis of cannabinoids in cannabis extracts and final drug products due to its ability to separate and quantify these compounds without derivatization.

Exemplary Protocol for HPLC Analysis of Cannabinoids in this compound:

-

Sample Preparation:

-

An accurately weighed or measured volume of this compound oral spray is diluted with a suitable organic solvent (e.g., methanol or ethanol) to a known final concentration.

-

The diluted sample is vortexed to ensure homogeneity and may be filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

-

Column Temperature: The column is maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Injection Volume: A small, precise volume of the prepared sample is injected (e.g., 10 µL).

-

-

Detection:

-

A Diode Array Detector (DAD) or a UV-Vis detector is used, with monitoring at specific wavelengths (e.g., 228 nm) where cannabinoids exhibit strong absorbance.

-

-

Quantification:

-

External calibration curves are generated using certified reference standards of THC, CBD, and other cannabinoids of interest at various concentrations.

-

The peak areas of the cannabinoids in the sample chromatogram are compared to the calibration curves to determine their concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cannabinoid analysis, often used for its high sensitivity and specificity, particularly in bioanalysis of bodily fluids.[13] For the analysis of the drug product, it's important to note that the high temperatures of the GC inlet can cause decarboxylation of acidic cannabinoids (e.g., THCA to THC). However, since this compound is a processed extract, the cannabinoids are predominantly in their neutral forms.

Exemplary Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

Similar to HPLC, the this compound sample is diluted in an appropriate solvent.

-

For enhanced volatility and chromatographic peak shape, cannabinoids are often derivatized, for example, by silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: A high temperature is used to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is applied to the oven to separate the different cannabinoids based on their boiling points and interaction with the stationary phase.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer.

-

Detection Mode: The analysis can be performed in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known target analytes.

-

-

Quantification:

-

Quantification is typically achieved using an internal standard and by comparing the response of the target analyte to a calibration curve generated from certified reference standards.

-

Visualizations: Diagrams of Structures, Workflows, and Pathways

Chemical Structures of Primary Cannabinoids

References

- 1. Techniques and technologies for the bioanalysis of this compound®, metabolites and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mssociety.org.uk [mssociety.org.uk]

- 3. tga.gov.au [tga.gov.au]

- 4. Subjective and Physiological Effects After Controlled this compound and Oral THC Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wearevolcanic.com [wearevolcanic.com]

- 6. pp.jazzpharma.com [pp.jazzpharma.com]

- 7. nps.org.au [nps.org.au]

- 8. Nabiximols | C42H60O4 | CID 9852188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. nps.org.au [nps.org.au]

- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

The Pharmacodynamics of Sativex in Central Nervous System Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sativex (nabiximols) is an oromucosal spray comprised of a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), two of the most abundant cannabinoids derived from the Cannabis sativa plant.[1] Approved in numerous countries for the treatment of spasticity associated with multiple sclerosis (MS), this compound is a subject of ongoing research for other central nervous system (CNS) disorders.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its molecular mechanisms of action, effects on signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Pharmacodynamic Mechanisms

The therapeutic and psychoactive effects of this compound are primarily mediated by the interaction of its principal components, THC and CBD, with the endocannabinoid system (ECS) and other receptor systems within the CNS. The ECS plays a crucial role in regulating a wide array of physiological processes, including neurotransmitter release, inflammation, and pain perception.[3][4]

Cannabinoid Receptor Interactions

The primary targets of THC are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), both of which are G protein-coupled receptors (GPCRs).[3][5] CB1 receptors are highly expressed in the CNS, particularly in presynaptic nerve terminals, where their activation typically leads to inhibition of neurotransmitter release.[3][6] CB2 receptors are found predominantly on immune cells, including microglia in the CNS, and are involved in modulating inflammatory responses.[6][7]

THC acts as a partial agonist at both CB1 and CB2 receptors.[5][8] In contrast, CBD has a low affinity for both CB1 and CB2 receptors and is considered a negative allosteric modulator of the CB1 receptor, meaning it can alter the binding and signaling of other ligands, such as THC.[5] This interaction is thought to contribute to the observed attenuation of some of THC's psychoactive effects by CBD.[9]

Table 1: Binding Affinities (Ki) of THC and CBD for Cannabinoid Receptors

| Compound | Receptor | Binding Affinity (Ki) in nM | Reference(s) |

| Δ⁹-THC | Human CB1 | 10 - 40 | [5][10] |

| Human CB2 | 24 - 35.2 | [5][11] | |

| Cannabidiol (CBD) | Human CB1 | Low affinity | [5] |

| Human CB2 | Low affinity | [5] |

Note: Ki values can vary between different experimental setups and tissues.

Modulation of Neurotransmitter Systems

A key mechanism underlying the therapeutic effects of this compound in CNS disorders like MS-related spasticity is the modulation of excitatory and inhibitory neurotransmitter systems. By activating presynaptic CB1 receptors on glutamatergic and GABAergic neurons, the THC component of this compound can suppress the release of glutamate and GABA, respectively.[12][13] This dual action on the balance of excitatory and inhibitory signaling is believed to contribute to the reduction of muscle spasms and hyperexcitability.[14] Acute cannabis exposure generally inhibits glutamate release, while chronic use may lead to an increase.[12][15]

Signaling Pathways

The activation of cannabinoid receptors by THC initiates a cascade of intracellular signaling events. These pathways are complex and can vary depending on the specific cell type and receptor localization.

G Protein-Coupled Signaling

Upon THC binding, CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gαi/o).[3][16] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[16] The activation of Gαi/o also leads to the modulation of ion channels, including the inhibition of presynaptic voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).[3][16]

Figure 1: Simplified diagram of THC-mediated G protein-coupled signaling at the CB1 receptor.

Other Key Signaling Pathways

Beyond the classical G protein pathway, cannabinoid receptor activation can influence other critical signaling cascades involved in neuroinflammation and cellular processes:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can modulate the MAPK signaling pathways, including ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[7][16]

-

Nuclear Factor-κB (NF-κB) Pathway: Cannabinoids can inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression in microglia.[7] This anti-inflammatory action is a significant area of research for neurodegenerative diseases.

-

Protein Kinase B (Akt) Pathway: The PI3K/Akt pathway, crucial for cell survival and metabolism, can also be activated by CB1 receptor signaling.[7][16]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound and its components.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., THC) for cannabinoid receptors.

Objective: To quantify the ability of a non-radiolabeled compound to displace a specific radioligand from CB1 or CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 cells).[17]

-

Radioligand (e.g., [³H]CP-55,940), a high-affinity cannabinoid receptor agonist.[18]

-

Non-labeled test compound (THC or CBD).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[18]

-

Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand like WIN-55,212-2).[18]

-

96-well plates, filtration system (cell harvester and glass fiber filters), and a scintillation counter.[17][18]

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare the radioligand at a fixed concentration (typically around its Kd value).[17][18]

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the assay buffer (for total binding), the test compound at various concentrations (for competitive binding), or the non-specific binding control.[18] Incubate the plate at 30°C for 60-90 minutes.[17]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[18]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[18]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[18]

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Clinical Trial Protocol for this compound in Multiple Sclerosis Spasticity (Example)

Clinical trials are essential for evaluating the efficacy and safety of this compound in patient populations. The following is a generalized protocol based on published studies.

Objective: To assess the efficacy and safety of this compound as an add-on therapy for the treatment of moderate to severe spasticity in patients with Multiple Sclerosis.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[19]

Participants: Adult patients with a confirmed diagnosis of MS and moderate to severe spasticity who have had an inadequate response to other anti-spasticity medications.

Procedure:

-

Screening and Baseline: Patients undergo a screening period to confirm eligibility. A baseline period of several weeks is established where patients continue their standard anti-spasticity medication and record their spasticity severity daily using a Numerical Rating Scale (NRS).[1][19]

-

Randomization and Titration: Eligible patients are randomized to receive either this compound or a placebo oromucosal spray in addition to their current medication.[19] Patients undergo a titration period (typically 2-4 weeks) where they self-titrate the dose of the study medication to find an optimal balance between symptom relief and side effects, up to a maximum number of sprays per day.[2][20]

-

Treatment Phase: Following titration, patients continue on their optimized dose for a fixed treatment period (e.g., 12 weeks).[1][19]

-

Outcome Measures:

-

Primary Endpoint: Change from baseline in the patient-reported spasticity NRS score.[19]

-

Secondary Endpoints: Proportion of patients achieving a clinically meaningful improvement (e.g., ≥30% reduction in NRS score), changes in scores on the Modified Ashworth Scale for muscle tone, and patient-reported outcomes on pain, sleep quality, and quality of life.[19][21]

-

-

Safety Monitoring: Adverse events are recorded throughout the study.

Conclusion

The pharmacodynamics of this compound in CNS disorders are multifaceted, primarily driven by the synergistic and individual actions of THC and CBD. Its therapeutic effects in conditions like MS-related spasticity are attributed to the modulation of the endocannabinoid system, leading to a rebalancing of excitatory and inhibitory neurotransmission. The intricate signaling pathways activated by its components offer a rich area for further research and the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation into the complex and promising pharmacodynamic profile of this compound.

References

- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabinoid Receptors and Ligands: lessons from CNS disorders and the quest for novel treatment venues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of cannabinoid-mediated signaling pathways and mechanisms in brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of sub-chronic nabiximols on biological markers of individuals undergoing a clinical trial for the treatment of cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace [archive.hshsl.umaryland.edu]

- 10. researchgate.net [researchgate.net]

- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Cannabis on Glutamatergic Neurotransmission: The Interplay between Cannabinoids and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Taking It Slow With GABA | Project CBD [projectcbd.org]

- 14. This compound in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound(®) and clinical-neurophysiological measures of spasticity in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of nabiximols oromucosal spray (this compound®) on symptoms associated with multiple sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Sativex: A Technical Guide to the Molecular Targets of THC and CBD

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sativex®, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has emerged as a significant therapeutic agent for the management of spasticity in multiple sclerosis. The clinical efficacy of this compound is underpinned by the complex and synergistic interplay of its principal active components, THC and CBD, with a diverse array of molecular targets within the human body. This technical guide provides a detailed exploration of these molecular interactions, focusing on the quantitative data, experimental methodologies, and signaling pathways that define the pharmacological profile of THC and CBD.

Core Molecular Interactions of THC and CBD

The therapeutic and psychoactive effects of THC are primarily mediated through its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[1][2] In contrast, CBD exhibits a more complex pharmacological profile, with low affinity for CB1 and CB2 receptors, but notable activity at several other non-cannabinoid targets.[1][3]

Cannabinoid Receptor Interactions

THC acts as a partial agonist at both CB1 and CB2 receptors.[1][2] CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of THC, while CB2 receptors are primarily found on immune cells and are involved in modulating inflammation.[4]

CBD, on the other hand, has a low affinity for the orthosteric binding site of CB1 and CB2 receptors.[1][3] Instead, it is characterized as a negative allosteric modulator of the CB1 receptor.[5] This means that CBD binds to a different site on the CB1 receptor, altering the receptor's conformation and thereby reducing the binding and efficacy of orthosteric agonists like THC.[5] This negative allosteric modulation is thought to contribute to CBD's ability to mitigate some of the undesirable psychoactive effects of THC.[6]

Non-Cannabinoid Receptor Interactions

Beyond the classical cannabinoid system, both THC and CBD interact with a range of other molecular targets, which contribute significantly to their therapeutic effects.

Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and inflammation.[4][7] Activation of TRPV1 by CBD leads to an influx of calcium ions, which can then lead to desensitization of the channel, contributing to analgesic effects.[7][8] THC, however, does not appear to significantly modulate TRPV1.[9]

G-protein Coupled Receptor 55 (GPR55): This orphan receptor has been identified as another target for cannabinoids. THC acts as an agonist at GPR55, while CBD functions as an antagonist.[10][11][12] GPR55 is implicated in various physiological processes, including the regulation of bone density and blood pressure, and its modulation by THC and CBD may contribute to the overall therapeutic profile of this compound.[10][13]

Quantitative Data on Molecular Target Interactions

The following tables summarize the quantitative data for the binding affinities (Ki), potencies (EC50), and inhibitory concentrations (IC50) of THC and CBD at their key molecular targets. These values are compiled from various in vitro studies and provide a basis for comparing the relative activities of these two cannabinoids.

| Ligand | Receptor | Assay Type | Value (nM) | Reference |

| Δ⁹-THC | Human CB1 | Radioligand Binding (Ki) | 25.1 - 40.7 | [14] |

| Human CB2 | Radioligand Binding (Ki) | 35.2 - 44 | [14] | |

| Human GPR55 | Functional Assay (EC50) | ~3000-5000 | [15] | |

| Cannabidiol (CBD) | Human CB1 | Radioligand Binding (Ki) | >2000 | [3] |

| Human CB2 | Radioligand Binding (Ki) | >2000 | [3] | |

| Human TRPV1 | Functional Assay (EC50) | ~3200 | [16] | |

| Human GPR55 | Functional Assay (IC50) | ~445 | [11] |

Signaling Pathways of THC and CBD

The interaction of THC and CBD with their molecular targets initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.

CB1 and CB2 Receptor Signaling

THC's partial agonism at CB1 and CB2 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

References

- 1. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. G protein βγ subunits: Central mediators of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. G beta-gamma complex - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. curaleafclinic.com [curaleafclinic.com]

- 12. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. Cannabidiol binding and negative allosteric modulation at the cannabinoid type 1 receptor in the presence of delta-9-tetrahydrocannabinol: An In Silico study - PMC [pmc.ncbi.nlm.nih.gov]

Sativex® and its Impact on Corticospinal Excitability in Multiple Sclerosis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Sativex® (nabiximols), an endocannabinoid system modulator, on corticospinal excitability in patients with Multiple Sclerosis (MS). This compound, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has demonstrated efficacy in managing MS-related spasticity.[1][2] This document synthesizes findings from key clinical and neurophysiological studies, presenting quantitative data, detailed experimental protocols, and proposed mechanisms of action to elucidate the complex interplay between this compound® and the central nervous system in MS.

Modulation of Corticospinal Excitability: Quantitative Findings

Clinical studies employing transcranial magnetic stimulation (TMS) have provided objective measures of this compound®'s impact on the excitability of the corticospinal tract. The following tables summarize the key quantitative findings from a pivotal study investigating these effects after one month of continuous treatment.

Table 1: Measures of Cortical Excitability Before and After this compound® Treatment

| Neurophysiological Parameter | Pre-Treatment (T0) | Post-Treatment (T30) | Significance (p-value) |

| Short-Interval Intracortical Inhibition (SICI) | Data not explicitly provided in search results | Increase noted | Significant |

| Intracortical Facilitation (ICF) | Data not explicitly provided in search results | Reduction noted | Significant |

| Resting Motor Threshold (rMT) | Data not explicitly provided in search results | No significant change | Not Significant |

| Active Motor Threshold (aMT) | Data not explicitly provided in search results | No significant change | Not Significant |

| Motor Evoked Potential (MEP) Amplitude | Data not explicitly provided in search results | No significant change | Not Significant |

| Cortical Silent Period (CSP) | Data not explicitly provided in search results | No significant change | Not Significant |

Data synthesized from a study involving 30 MS patients.[1][3]

Table 2: Measures of Spinal Excitability Before and After this compound® Treatment

| Neurophysiological Parameter | Pre-Treatment (T0) | Post-Treatment (T30) | Significance (p-value) |

| Hmax/Mmax Ratio | Data not explicitly provided in search results | Significant reduction | Significant |

Data synthesized from a study involving 30 MS patients.[1][3]

These findings suggest that this compound® primarily exerts its influence by modulating intracortical inhibitory and facilitatory circuits, leading to a net increase in inhibition at the cortical level.[4][5] This cortical modulation is thought to, in turn, influence spinal excitability, contributing to the clinical improvement in spasticity.[1][3] Conversely, a randomized, double-blind, placebo-controlled crossover study did not find significant changes in corticospinal excitability or the H/M ratio, suggesting that other spinal and supraspinal mechanisms may also be involved in the clinical effects of this compound®.[6]

Experimental Protocols for Assessing Corticospinal Excitability

The evaluation of corticospinal excitability in the context of this compound® treatment in MS patients has predominantly utilized Transcranial Magnetic Stimulation (TMS). The following outlines a typical experimental protocol based on published research.[1]

Patient Population

Studies have included adult patients diagnosed with definite MS, exhibiting moderate to severe spasticity that is resistant to other antispasticity medications.[1][7]

Transcranial Magnetic Stimulation (TMS) Protocol

A standard figure-of-eight magnetic coil is used to stimulate the primary motor cortex. The following parameters are typically assessed:

-

Resting and Active Motor Threshold (rMT, aMT): The lowest intensity of stimulation required to elicit a motor evoked potential (MEP) of a specific amplitude in a target muscle at rest and during slight voluntary contraction, respectively.

-

Motor Evoked Potential (MEP) Amplitude: The peak-to-peak amplitude of the MEP, which reflects the overall excitability of the corticospinal pathway.

-

Cortical Silent Period (CSP): The period of suppression of voluntary muscle activity following a suprathreshold TMS pulse to the contralateral motor cortex. This is thought to be mediated by GABA-B receptors.

-

Paired-Pulse TMS for SICI and ICF:

-

Short-Interval Intracortical Inhibition (SICI): A subthreshold conditioning stimulus precedes a suprathreshold test stimulus by a short interstimulus interval (ISI) (e.g., 2 ms). The conditioning stimulus activates inhibitory interneurons, reducing the MEP amplitude elicited by the test stimulus. This is believed to be mediated by GABA-A receptors.[1]

-

Intracortical Facilitation (ICF): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at a longer ISI (e.g., 12 ms), resulting in an increased MEP amplitude. This is thought to reflect the activity of excitatory glutamatergic pathways.[1]

-

-

H-reflex and Hmax/Mmax Ratio: The H-reflex is an electrically evoked reflex analogous to the monosynaptic stretch reflex, providing a measure of spinal motoneuron excitability. The Hmax/Mmax ratio compares the maximum H-reflex to the maximum M-wave (direct muscle response), offering an index of spinal excitability.

Proposed Mechanism of Action: A Signaling Pathway Perspective